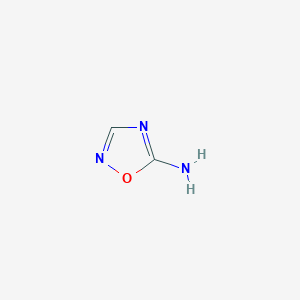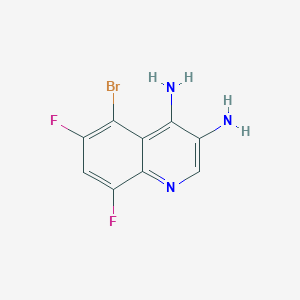![molecular formula C8H14N2O3 B13162839 Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
Methyl [(piperidin-3-yl)carbamoyl]formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(piperidin-3-yl)carbamoyl]formate: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(piperidin-3-yl)carbamoyl]formate typically involves the reaction of piperidine derivatives with formic acid derivatives. One common method is the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [(piperidin-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl [(piperidin-3-yl)carbamoyl]formate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Piperidine derivatives have shown activity against various biological targets, making them candidates for developing new therapeutic agents .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of methyl [(piperidin-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as neurotransmission, enzyme inhibition, or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with similar reactivity.
Piperidinone: An oxidized form of piperidine.
N-acylpiperidine: A derivative with an acyl group attached to the nitrogen atom.
Uniqueness: Methyl [(piperidin-3-yl)carbamoyl]formate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a carbamoyl and formate group makes it a versatile intermediate in organic synthesis and drug design .
Eigenschaften
Molekularformel |
C8H14N2O3 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
methyl 2-oxo-2-(piperidin-3-ylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
VPKCGFJPQRCMEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)NC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



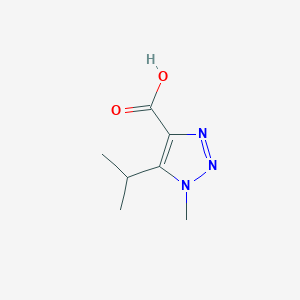

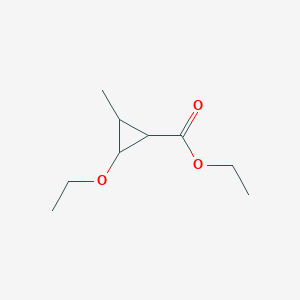



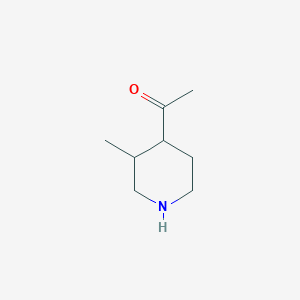
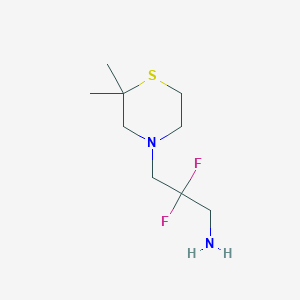
methanol](/img/structure/B13162824.png)

